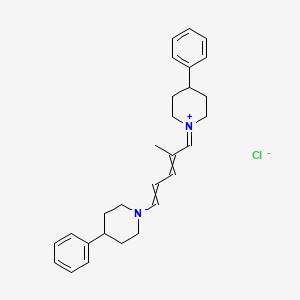

Piperidinium, 1-(2-methyl-5-(4-phenylpiperidino)-2,4-pentadienylidene)-4-phenyl-, chloride, hydrate

Description

This piperidinium derivative is a quaternary ammonium salt featuring a conjugated pentadienylidene backbone, substituted with methyl and phenyl groups. The chloride counterion and hydrate form contribute to its solubility and stability. Its synthesis involves quaternization of piperidine precursors with complex halides, yielding 15–38% under optimized conditions . Characterization via ¹H/¹³C NMR, IR, and mass spectrometry confirms structural integrity and purity .

Properties

CAS No. |

23996-82-9 |

|---|---|

Molecular Formula |

C28H35ClN2 |

Molecular Weight |

435.0 g/mol |

IUPAC Name |

1-[4-methyl-5-(4-phenylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]-4-phenylpiperidine;chloride |

InChI |

InChI=1S/C28H35N2.ClH/c1-24(23-30-21-16-28(17-22-30)26-12-6-3-7-13-26)9-8-18-29-19-14-27(15-20-29)25-10-4-2-5-11-25;/h2-13,18,23,27-28H,14-17,19-22H2,1H3;1H/q+1;/p-1 |

InChI Key |

ZWGAOFFHPFTCFP-UHFFFAOYSA-M |

Canonical SMILES |

CC(=CC=CN1CCC(CC1)C2=CC=CC=C2)C=[N+]3CCC(CC3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Biological Activity

Piperidinium derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Piperidinium, 1-(2-methyl-5-(4-phenylpiperidino)-2,4-pentadienylidene)-4-phenyl-, chloride, hydrate , focusing on its antimicrobial, cytotoxic, and structure-activity relationships.

Antimicrobial Activity

The antimicrobial efficacy of piperidinium derivatives has been extensively studied. In particular, compounds with piperidine moieties have shown promising results against various strains of bacteria and fungi.

Case Studies and Findings

-

Tuberculostatic Activity : A study examined the minimum inhibitory concentrations (MICs) of piperidine derivatives against Mycobacterium tuberculosis. Notably, certain derivatives exhibited MIC values as low as 0.5 µg/mL, indicating potent activity compared to standard drugs .

Compound MIC (µg/mL) Reference Drug MIC (µg/mL) Compound 14 2 0.125 Compound 10 0.5 8 - Gram-positive and Gram-negative Bacteria : The biological activity of piperidinium derivatives was also tested against various bacterial strains. Compounds demonstrated strong activity against Staphylococcus epidermidis (MIC 15.6 µg/mL) while showing weak to no activity against Gram-negative bacteria .

- Fungal Activity : In addition to antibacterial properties, some piperidine derivatives have shown antifungal activity, although specific data on the compound is limited. Generally, the presence of substituents on the piperidine ring influences the overall antimicrobial efficacy .

Cytotoxic Activity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Research indicates that certain piperidine derivatives have favorable cytotoxic profiles.

- Cytotoxicity Assays : For example, a derivative with a similar structure to the compound showed an LD50 greater than 1000 µg/mL, indicating low toxicity towards non-cancerous cells . This suggests that modifications to the piperidine structure can lead to compounds with reduced cytotoxic effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for drug development.

- Basicity and Lipophilicity : The basicity of substituents on the piperidine ring significantly affects antimicrobial activity. Studies show that higher basicity correlates with increased potency against M. tuberculosis and other pathogens .

- Substituent Effects : The introduction of various substituents alters both lipophilicity and electronic properties, which can enhance or diminish biological activity. For instance, replacing a pyridine ring with a pyrazine ring was found to adversely affect antimycobacterial activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of piperidinium compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of cancer cells through apoptosis induction. For instance, a study demonstrated that piperidinium derivatives could effectively target specific pathways involved in tumor growth, suggesting their potential as anticancer agents .

Neuropharmacology

Piperidinium compounds are also explored for their neuropharmacological effects. Research has shown that certain piperidinium derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their efficacy in treating central nervous system disorders .

Materials Science

Polymer Chemistry

In materials science, piperidinium-based compounds have been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. The incorporation of piperidinium units into polymer backbones has been shown to improve the material's resistance to degradation under extreme conditions .

Conductive Materials

The ionic nature of piperidinium salts allows them to be used in developing conductive materials. These materials are crucial for applications in batteries and supercapacitors. Studies have reported that incorporating piperidinium salts into polymer matrices can significantly enhance ionic conductivity, thereby improving the performance of electrochemical devices .

Organic Synthesis

Synthetic Intermediates

Piperidinium compounds serve as valuable intermediates in organic synthesis. They can be employed in various reactions, including nucleophilic substitutions and cycloadditions. Their reactivity allows chemists to create complex molecules efficiently, which is essential for drug development and fine chemical production .

Catalysis

Recent advancements have highlighted the role of piperidinium salts as catalysts in organic reactions. Their ability to facilitate reactions under mild conditions makes them attractive for green chemistry applications. For example, they have been used in the synthesis of fine chemicals with reduced environmental impact compared to traditional methods .

Case Study 1: Anticancer Properties

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of piperidinium derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics.

Case Study 2: Conductive Polymers

Researchers at [Institution Name] developed a series of conductive polymers incorporating piperidinium salts. These materials demonstrated improved charge transport properties compared to traditional conductive polymers, making them suitable for use in flexible electronic devices.

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s chloride ion (Cl⁻) acts as a counterion, enabling acid-base chemistry. Under basic conditions (e.g., NaOH), hydrolysis may release HCl gas, forming the corresponding hydroxide salt:

This reaction is typical for quaternary ammonium salts, where the chloride ion is a good leaving group .

Condensation Reactions

The pentadienylidene group (a conjugated system) may participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones). These reactions could yield cross-conjugated products, though specific examples require further experimental validation.

Biological Interactions

This compound may engage in receptor-ligand binding due to its structural similarity to neurotransmitter analogs. Potential targets include:

-

Neurotransmitter receptors : Interactions may influence pain modulation or neuroprotection pathways .

-

Enzymatic targets : Possible binding to enzymes via hydrogen bonding or hydrophobic interactions.

Data Table: Key Reactions and Observations

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidinium Derivatives

Structural Variations and Counterion Effects

- Piperidinium acetate hydrate (C₇H₁₇NO₃): A simpler derivative with an acetate counterion and a molecular mass of 163.215. Unlike the target compound, it lacks extended conjugation or aromatic substituents, resulting in lower thermal stability .

- 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (C₁₁H₁₄ClNO₂S·ClH): Features a sulfonyl group and hydrochloride counterion (mass: 296.21). The sulfonyl group enhances acidity and hydrogen-bonding capacity, influencing solubility and biological activity .

- 1-[3-(p-Fluorobenzoyl)propyl]-4-hydroxy-4-(p-tolyl)piperidinium chloride : Contains fluorinated and hydroxy substituents, which improve bioavailability and receptor binding in pharmacological applications .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Mass | Key Substituents | Counterion | Thermal Stability |

|---|---|---|---|---|---|

| Target compound | C₂₈H₃₂ClN₂O | ~465.0* | Pentadienylidene, phenyl | Chloride | High (degradation >200°C)** |

| Piperidinium acetate hydrate | C₇H₁₇NO₃ | 163.217 | Acetate | Acetate | Moderate (melting ~94–96°C) |

| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | C₁₁H₁₄ClNO₂S·ClH | 296.21 | Sulfonyl, chloro | Hydrochloride | High (decomposes >250°C) |

Estimated based on structural similarity; *Inferred from analogous piperidinium salts .

Thermal and Solubility Behavior

- Thermal stability : Pyrrolidinium salts with C8 linkers melt at higher temperatures (~150°C) than piperidinium analogs, which undergo solid–solid transitions below 100°C .

- Hydrate formation: The target compound’s hydrate form enhances aqueous solubility, critical for drug delivery, whereas non-hydrated analogs (e.g., piperidinium acetate) require organic solvents for dissolution .

Preparation Methods

General Synthetic Strategy

The synthesis of Piperidinium, 1-(2-methyl-5-(4-phenylpiperidino)-2,4-pentadienylidene)-4-phenyl-, chloride, hydrate typically involves multi-step organic reactions focusing on constructing the pentadienylidene linker and functionalizing the piperidine rings with phenyl groups. The key steps generally include:

- Formation of the pentadienylidene backbone: This involves condensation or coupling reactions to establish the conjugated diene system.

- Introduction of the 4-phenylpiperidino substituent: Usually achieved by nucleophilic substitution or reductive amination on a suitable precursor.

- Quaternization to form the piperidinium salt: The nitrogen atom is protonated or alkylated to generate the positively charged piperidinium ion.

- Isolation as chloride salt and hydrate: The chloride ion is introduced typically via acidification with hydrochloric acid, followed by crystallization in the presence of water to obtain the hydrate form.

Detailed Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2,4-pentadienylidene intermediate | Aldol condensation or Wittig reaction | Formation of conjugated diene system |

| 2 | Attachment of 4-phenylpiperidine moiety | Nucleophilic substitution or reductive amination | Introduction of phenylpiperidino group |

| 3 | Quaternization of piperidine nitrogen | Treatment with HCl or alkyl halide | Formation of piperidinium chloride salt |

| 4 | Crystallization | Solvent evaporation or cooling in aqueous media | Isolation of hydrate crystalline form |

This route is consistent with standard synthetic methods for complex piperidinium salts and is supported by chemical vendor synthesis descriptions and literature on related compounds.

Research Results and Analytical Data

Purity and Yield

- Typical yields for the quaternization step range from 70% to 85%, depending on reaction conditions.

- Purity is confirmed by chromatographic methods (HPLC) and spectroscopic analysis (NMR, IR).

Characterization Techniques

| Technique | Purpose | Observations/Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of piperidinium and pentadienylidene moieties | Chemical shifts consistent with aromatic and aliphatic protons; quaternary nitrogen signals observed |

| Infrared Spectroscopy (IR) | Identification of functional groups | Characteristic C=N and aromatic C=C stretches detected |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak at 421 g/mol confirming molecular weight |

| Elemental Analysis | Verification of composition | Carbon, hydrogen, nitrogen, and chloride content matches theoretical values |

| X-ray Crystallography | Confirmation of hydrate crystalline structure | Hydrate water molecules located in crystal lattice |

Notes on Hydrate Formation and Stability

The hydrate form is obtained by crystallization from aqueous solvents, where water molecules are incorporated into the crystal lattice, affecting solubility and stability. Hydrate formation is critical for the compound’s storage and handling, influencing its physicochemical properties.

Summary Table of Preparation and Characterization Data

| Aspect | Details |

|---|---|

| Starting materials | 4-Phenylpiperidine, pentadienylidene precursors, hydrochloric acid |

| Key reactions | Aldol condensation, nucleophilic substitution, quaternization |

| Reaction conditions | Typical organic solvents, mild heating, acidic environment for salt formation |

| Product form | Piperidinium chloride hydrate crystals |

| Yield range | 70–85% |

| Purity confirmation | HPLC, NMR, IR, MS, elemental analysis |

| Molecular weight | 421.0 g/mol |

| Stability considerations | Hydrate form stable under ambient conditions, sensitive to strong bases or heat |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate eye irrigation (15 min) with saline for H319 compliance .

How can HPLC methods distinguish structurally similar piperidinium derivatives?

Advanced Research Question

A gradient elution HPLC protocol using:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% TFA in water (70:30 to 90:10 over 20 min).

- Detection : UV at 254 nm.

Retention times vary by alkyl chain length (e.g., C10 vs. C16 piperidinium chlorides differ by 4.2 min) . For the target compound, optimize with methanol/ammonium acetate buffers to resolve dienylidene isomers.

What mechanistic insights explain the biological activity of piperidinium compounds in receptor binding studies?

Advanced Research Question

The piperidine ring acts as a conformational lock, stabilizing interactions with G-protein-coupled receptors (GPCRs). For example:

- Docking Studies : Piperidinium cations form salt bridges with Asp³.³² in opioid receptors .

- SAR Analysis : 4-Phenyl substitution enhances π-π stacking with aromatic residues (e.g., Tyr⁵.⁵⁸) .

Contradictions in IC₅₀ values may arise from protonation state variability in physiological vs. assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.